REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[F:20].Cl[Si:22]([CH3:25])([CH3:24])[CH3:23]>C1COCC1>[F:13][C:14]1[C:15]([F:20])=[C:16]([Si:22]([CH3:25])([CH3:24])[CH3:23])[CH:17]=[CH:18][C:19]=1[Si:22]([CH3:25])([CH3:24])[CH3:23]
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Name
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|
Quantity
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150 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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45 mL
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Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)F
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Name
|
|
Quantity
|
130 mL
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Type
|
reactant
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Smiles
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Cl[Si](C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred for 30 min at −78° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintained under a N2 atmosphere
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Type
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ADDITION
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Details
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was added at a rate which
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Type
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TEMPERATURE
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Details
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maintained the internal reaction temperature below −50° C
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Type
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STIRRING
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Details
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The solution was stirred at −78° C. for 1 h
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at −78° C. by addition of 1M H2SO4
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Type
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ADDITION
|
Details
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diluted with MTBE
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with MTBE (300 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1F)[Si](C)(C)C)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |